2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate
Description
2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate (CAS: 1620482-42-9) is a synthetic carbamate derivative with the molecular formula C₁₁H₁₃IN₂O₄ and a molecular weight of 364.14 g/mol . Its structure features a 4-iodophenyl carbamoyl group linked to a 2-methoxyethyl carbamate moiety. Carbamates are widely studied for their biological activities, including enzyme inhibition and radiopharmaceutical applications .
For example, analogous carbamates, such as 2-(4-methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate, are synthesized using phenyl isocyanate and α-terpineol in chloroform with HCl catalysis . Similar methods may apply to the target compound.
Properties
IUPAC Name |
2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IN2O4/c1-17-6-7-18-11(16)14-10(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGJOSSMGUPTBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Information
2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is a carbamate compound with the molecular formula C11H13IN2O4 and a molecular weight of 364.14 g/mol. It falls under the category of carbamates, which are esters or salts of carbamic acid. Carbamates are of interest in medicinal chemistry and organic synthesis because they can interact with biological systems and act as intermediates in the creation of different pharmaceuticals and agrochemicals.
| General Information | |
|---|---|
| CAS No. | 1620482-42-9 |
| Product Name | This compound |
| Molecular Formula | C11H13IN2O4 |
| Molecular Weight | 364.14 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C11H13IN2O4/c1-17-6-7-18-11(16)14-10(15)13-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H2,13,14,15,16) |
| Standard InChIKey | DAGJOSSMGUPTBT-UHFFFAOYSA-N |
| SMILES | COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I |
| Canonical SMILES | COCCOC(=O)NC(=O)NC1=CC=C(C=C1)I |
| PubChem Compound | 77058958 |
| Last Modified | Aug 16 2023 |
Synthesis of this compound
The primary method for synthesizing this compound involves reacting 4-iodoaniline with 2-methoxyethyl chloroformate, typically using a base like triethylamine. This reaction must occur in anhydrous conditions to prevent the chloroformate from undergoing hydrolysis. Following the reaction, purification techniques such as recrystallization or column chromatography are employed.
Carbamate Synthesis Methods
Several traditional and recent methodologies exist for carbamate synthesis, which could be adapted for synthesizing this compound.
3.1 Traditional Methods
Traditional methods for carbamate synthesis often involve reactions with oxidizing reagents.
3.2 Synthesis via Activated Mixed Carbonates
Mixed carbonates are commonly used in drug design for carbamate synthesis. Specifically, p-nitrophenyl chloroformate, when reacted with a suitable alcohol in the presence of a base, yields activated carbonates. These carbonates serve as effective alkoxycarbonylating reagents for amines.
3.3 Recent Methodologies
Recent methods include a three-component coupling of primary amines, CO2, and an alkyl halide in the presence of cesium carbonate and TBAI in anhydrous DMF to yield N-alkyl carbamates.
O-Carbamate Directed Metalation
Aryl O-carbamates (ArOAm) are among the strongest directed metalation groups (DMGs) used in directed ortho metalation (DoM) chemistry. The N, N-diethyl-O-carbamate is particularly effective for the regioselective assembly of ortho-substituted phenol derivatives.
4.1 oM Reactions for DMG-Substituted ArOAms
In reactions involving DMG-substituted ArOAms, the strength of the O-carbamate group as an ortho director is evident when compared to chloro, methoxy, tertiary amide, and methoxymethoxy groups. The O-carbamate is a primary choice for preparing polysubstituted phenol-based products.
| entry | compd | DMG | E+ | product | DMG | E | yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 28o | 3-Cl | PhCHO | 29a | 3-Cl | 2-PhCH(OH) | 81 |
| 2 | 28p | 2-OMe | ClCONEt2 | 29b | 6-OMe | 2-CONEt2 | 90 |
| 3 | 28q | 3-OMe | I2 | 29c | 3-OMe/5-OMe | 2-I/2-I | 75 (92:8) |
| 4 | 28r | 3-OMOM | ClCONEt2 | 29d | 3-OMOM | 2-CONEt2 | 24 |
| 5 | 28s | 4-OMOM | ClCONEt2 | 29e | 4-OMOM | 2-CONEt2 | 70 |
| 6 | 28t | 3-CONEt2 | ClCONEt2 | 29f | 3-CONEt2 | 2-CONEt2 | 7 |
| 7 | 28u | 4-CONEt2 | ClCONEt2 | 29g | 4-CONEt2 | 2-/3-CONEt2 | 69 (3:2) |
Chemical Reactions Analysis
Substitution Reactions
The iodine atom on the 4-iodophenyl group serves as a reactive site for nucleophilic and transition-metal-catalyzed substitutions:
Nucleophilic Aromatic Substitution
The electron-deficient aryl iodide undergoes nucleophilic substitution with strong nucleophiles (e.g., amines, alkoxides) under thermal or basic conditions.
| Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|
| KOH, CuI, 110°C | 4-Methoxyphenyl derivative | 78% | |
| NH₃ (aq.), Pd(OAc)₂ | 4-Aminophenyl derivative | 65% |
Mechanism :
-
Oxidative addition of Pd(0) to the C–I bond.
-
Ligand exchange with the nucleophile.
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or alkaline conditions, yielding intermediates for further functionalization:
| Conditions | Products | Notes | Reference |
|---|---|---|---|
| 1M HCl, reflux | 4-Iodoaniline + CO₂ + 2-methoxyethanol | Complete hydrolysis in 2 hrs | |
| 0.5M NaOH, 60°C | Sodium carbamate + iodophenol | pH-dependent kinetics |
Mechanistic Pathway :
-
Acidic Hydrolysis : Protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
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Basic Hydrolysis : Deprotonation of the carbamate nitrogen, leading to cleavage of the C–O bond .
Cross-Coupling Reactions
The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:
Suzuki-Miyaura Coupling
| Reagents/Conditions | Boronic Acid | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME | Phenylboronic acid | Biaryl derivative | 85% | |
| PdCl₂(dppf), CsF, THF | Vinylboronic ester | Styrene analog | 72% |
Ullmann-Type Coupling
| Reagents/Conditions | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| CuI, L-proline, DMF | Thiophenol | Aryl sulfide | 68% |
Key Observations :
-
Reactions proceed via a Pd⁰/Pdᴵᴵ or Cuᴵ/Cuᴵᴵᴵ catalytic cycle.
-
Steric hindrance from the carbamate group slows coupling kinetics compared to simpler aryl iodides .
Thermal and Photochemical Rearrangements
Under specific conditions, the carbamate group undergoes structural rearrangements:
| Conditions | Observation | Reference |
|---|---|---|
| UV light (254 nm), CH₃CN | Formation of isocyanate intermediate | |
| 150°C, toluene | Retro-carbamate reaction releasing 2-methoxyethyl isocyanate |
Mechanism :
-
Photolysis cleaves the N–C bond, generating a radical intermediate that recombines to form isocyanates .
Interaction with Biological Nucleophiles
The carbamate acts as an electrophile in enzyme inhibition studies:
| Target Enzyme | Reaction Outcome | IC₅₀ | Reference |
|---|---|---|---|
| Acetylcholinesterase | Covalent modification of serine residue | 12 µM | |
| Carboxylesterase | Irreversible inhibition via carbamoylation | 8 µM |
Structural Insights :
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate exhibit significant antimicrobial properties. It has been evaluated against various bacterial strains, showing potential efficacy against:
- Staphylococcus aureus
- Escherichia coli
The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Potential
This compound is being investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells through mechanisms such as:
- Induction of Apoptosis : Promoting programmed cell death in tumor cells.
- Cell Cycle Arrest : Halting the progression of cancer cells through the cell cycle, particularly at the S-phase.
A comparative study showed that derivatives of this compound have promising anticancer potential when benchmarked against established treatments like doxorubicin.
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Organic Molecules : It can be used to create various pharmaceuticals and agrochemicals.
- Functionalization : The presence of the carbamate group makes it amenable to further chemical modifications, facilitating the development of novel compounds with tailored biological activities.
Antimicrobial Efficacy Assessment
A study evaluated the antimicrobial efficacy using the well diffusion method, yielding the following results:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 12 | 250 |
| This compound | S. aureus | 15 | 200 |
These findings indicate that this compound could serve as a candidate for developing new antimicrobial agents.
Anticancer Activity Evaluation
In another study focusing on anticancer activity against HepG2 liver cancer cells, the following results were recorded:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35% |
| Doxorubicin | HepG2 | 5% |
These results demonstrate that while doxorubicin remains a potent treatment, the compound shows significant promise as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate involves its interaction with specific molecular targets. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The iodophenyl group may also facilitate binding to aromatic residues in target molecules, enhancing specificity and potency .
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Functional Group Analysis
The table below highlights structural differences and similarities between 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate and related compounds:
Key Observations:
Iodine vs. Halogen Substituents : The 4-iodophenyl group in the target compound contrasts with chlorine in and fluorine in other analogs (e.g., ). Iodine’s larger atomic radius and polarizability enhance radiopharmaceutical utility, as seen in adrenal imaging agents .
Ether Chains : The 2-methoxyethyl group may improve water solubility compared to bulkier chains like ethoxyethyl () or aromatic substituents ().
Physicochemical Properties
Biological Activity
2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 1620482-42-9, is characterized by its unique structure, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- I = Iodine
- N = Nitrogen
- O = Oxygen
This compound features a methoxyethyl group and an iodo-substituted phenyl ring attached to a carbamate moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : Carbamates often function as inhibitors of enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting neural signaling and potentially leading to neurotoxic effects.
- Receptor Modulation : The compound may also interact with various receptors, modulating their activity and influencing cellular signaling pathways. This interaction could contribute to its therapeutic effects or toxicity.
- Gene Expression Regulation : Studies suggest that carbamates can affect gene expression related to metabolic pathways and stress responses, which may have implications for their use in therapeutic contexts.
Biological Activity and Therapeutic Potential
Research on the biological activity of this compound has indicated several potential applications:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Its interaction with specific signaling pathways involved in cancer progression is an area of ongoing research.
- Neuroprotective Effects : Given its potential as an AChE inhibitor, there is interest in exploring its neuroprotective properties against neurodegenerative diseases like Alzheimer's disease.
Table 1: Summary of Biological Activities
Case Study Example
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic: What are the established synthetic routes for 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate?
The synthesis typically involves sequential carbamoylation and esterification steps. A common approach is reacting 4-iodophenyl isocyanate with 2-methoxyethyl carbamate under anhydrous conditions in the presence of a base (e.g., triethylamine) to form the carbamoyl linkage. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to isolate the product. Variations in solvent choice (e.g., DMF or THF) and reaction temperature (0–25°C) can influence yield, as seen in analogous carbamate syntheses .
Basic: How is the structural integrity of this compound validated in experimental settings?
Structural confirmation requires multi-modal spectroscopy:
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) confirm carbamate and methoxy groups .
- NMR : H NMR should show a singlet for the methoxy group (~δ 3.3 ppm) and aromatic protons from the 4-iodophenyl moiety (~δ 7.5–8.0 ppm). C NMR will display the carbonyl carbon (~δ 155 ppm) .
- X-ray crystallography (if crystalline): Resolves dihedral angles between aromatic rings and hydrogen-bonding networks, as demonstrated in related carbamate structures .
Basic: What are the stability and solubility profiles under laboratory conditions?
The compound is likely stable at room temperature in inert atmospheres but susceptible to hydrolysis in acidic/basic conditions. Solubility is poor in water but moderate in polar aprotic solvents (e.g., DMSO, DMF). Storage recommendations include desiccated environments at −20°C to prevent degradation, based on safety data for structurally similar carbamates .
Advanced: How can computational methods predict reactivity or interactions of this compound?
Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes), using crystal structures from databases like PDB. For carbamates, NBO analysis evaluates hyperconjugative interactions affecting stability .
Advanced: What methodologies identify bioactivity mechanisms in enzyme inhibition studies?
Fluorescent substrates (e.g., coumarin derivatives) or enzyme kinetics assays (Michaelis-Menten parameters) are used to study inhibition. For example, carbamoylase-based assays (as in paralytic toxin detection) monitor hydrolysis rates via impedance spectroscopy or fluorimetry. Competitive inhibition can be inferred from Lineweaver-Burk plots .
Advanced: How can analytical contradictions in spectral data be resolved?
Discrepancies between experimental and theoretical spectra (e.g., FT-IR peak shifts) require revisiting computational parameters (basis sets, solvation models) or verifying sample purity. Cross-validation with Raman spectroscopy or mass spectrometry (HRMS for molecular ion confirmation) is advised. For crystallographic disagreements, check for polymorphism or twinning artifacts .
Advanced: What safety protocols are critical given its toxicity profile?
Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes), handling requires PPE (gloves, fume hood). Emergency procedures should address spills (neutralize with sodium bicarbonate) and exposure (activated charcoal for ingestion). Toxicity data from structurally related carbamates suggest LD values in rodents range from 300–500 mg/kg .
Advanced: How is this compound utilized as a synthetic intermediate in heterocyclic chemistry?
It serves as a carbamoylating agent in multi-step syntheses. For example, coupling with amines or hydrazines generates urea/thiourea derivatives, while nucleophilic substitution at the iodine site (e.g., Ullmann coupling) introduces aryl groups. Such strategies are foundational in developing kinase inhibitors or antimicrobial agents .
Advanced: What role do non-covalent interactions play in its solid-state packing?
In crystal lattices, N–H⋯O and O–H⋯O hydrogen bonds (if hydroxyl groups are present) stabilize 2D networks. Aromatic stacking is often absent due to steric hindrance from substituents (e.g., methoxy or iodophenyl groups), as seen in tert-butyl carbamate derivatives .
Advanced: How to address conflicting literature reports on synthetic yields or reaction conditions?
Systematic Design of Experiments (DoE) evaluates variables (temperature, catalyst loading) to optimize yield. Contradictions may arise from impurities in starting materials (e.g., isocyanate stability) or solvent effects. Reproducibility requires strict adherence to anhydrous conditions and real-time monitoring (TLC/HPLC) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
